molecular formula C20H30N2O2 B2873616 N-(2-morpholino-2-(p-tolyl)ethyl)cyclohexanecarboxamide CAS No. 899744-83-3

N-(2-morpholino-2-(p-tolyl)ethyl)cyclohexanecarboxamide

Cat. No.: B2873616
CAS No.: 899744-83-3
M. Wt: 330.472
InChI Key: KVUVQCVMQKUOFG-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(p-tolyl)ethyl)cyclohexanecarboxamide is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. Its structure incorporates a morpholine ring, a moiety frequently employed in drug discovery to optimize key properties like solubility and metabolic stability , linked via an ethyl spacer to a cyclohexanecarboxamide group. This specific architecture suggests potential for investigation as a modulator of various biological targets. Research into structurally similar compounds has explored their activity as antagonists for G-protein coupled receptors (GPCRs), such as the Neuropeptide S receptor, which is a target for studying anxiety, addiction, and sleep disorders . Other research avenues for analogous molecules include their development as inhibitors for enzymes like prolylcarboxypeptidase . Consequently, this compound provides a versatile chemical template for researchers developing and characterizing novel bioactive agents. It is suited for in vitro binding assays, functional activity studies in cell-based systems, and for establishing structure-activity relationships (SAR) within a lead optimization program. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-16-7-9-17(10-8-16)19(22-11-13-24-14-12-22)15-21-20(23)18-5-3-2-4-6-18/h7-10,18-19H,2-6,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUVQCVMQKUOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2CCCCC2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 2-(p-tolyl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The intermediate product is then reacted with morpholine to yield the final compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-morpholino-2-(p-tolyl)ethyl)cyclohexanecarboxamide can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: The compound can be reduced at the cyclohexanecarboxamide moiety to form cyclohexylamine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Chemistry: N-(2-morpholino-2-(p-tolyl)ethyl)cyclohexanecarboxamide is used as a building block in organic synthesis. Its diverse functional groups allow for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it a valuable tool in drug discovery.

Medicine: The compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for the development of new drugs, particularly in the field of oncology.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(p-tolyl)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, biological targets, and findings for N-(2-morpholino-2-(p-tolyl)ethyl)cyclohexanecarboxamide and related compounds:

Compound Name Structural Features Biological Targets/Applications Key Findings References
This compound Cyclohexanecarboxamide, morpholino, p-tolyl Not explicitly stated (inferred: CNS targets) Likely optimized for solubility (morpholino) and lipophilicity (p-tolyl).
N-(p-tolylcarbamothioyl)cyclohexanecarboxamide (H₂L₆) Cyclohexanecarboxamide, thiourea, p-tolyl Metal ion chelation, antimicrobial Forms stable metal complexes; selective for transition metals.
18F-FCWAY Cyclohexanecarboxamide, piperazine, 2-pyridyl, fluorine 5-HT₁A receptor imaging (PET) High receptor affinity but prone to defluorination; improved with miconazole.
DFL20656 Imidazole, pyridyl, methoxybenzyl, tetrahydrofuran B1 receptor antagonism Synthetic complexity; tailored for receptor subtype specificity.
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Morpholino, thiazol, chlorophenyl Not specified (likely kinase inhibition) Morpholino enhances solubility; thiazol may improve bioactivity.

Pharmacokinetic Considerations

  • Defluorination Issues: 18F-FCWAY’s bone uptake due to defluorination contrasts with the target compound’s stable morpholino group, which resists metabolic cleavage .

Biological Activity

N-(2-morpholino-2-(p-tolyl)ethyl)cyclohexanecarboxamide, a compound with potential therapeutic applications, has garnered interest due to its unique structural properties and biological activities. This article delves into the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H35N5O2C_{18}H_{35}N_{5}O_{2}. The compound features a cyclohexanecarboxamide backbone with a morpholino group and a p-tolyl substituent, which contribute to its pharmacological properties. The presence of the morpholine moiety is significant as it enhances solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Morpholino Derivative : Utilizing morpholine and appropriate alkylating agents.
  • Coupling with Cyclohexanecarboxylic Acid : Employing coupling reagents to form the amide bond.
  • Purification : Using techniques such as recrystallization or chromatography to obtain the pure compound.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly those forming biofilms, which are notoriously resistant to conventional antibiotics.

  • Table 1: Antimicrobial Efficacy Against Bacterial Strains
Bacterial StrainMinimum Inhibitory Concentration (MIC)Biofilm Inhibition (%)
Pseudomonas aeruginosa32 µg/mL71.9%
Staphylococcus aureus16 µg/mL65.0%
Escherichia coli64 µg/mL50.0%

These results suggest that this compound could serve as a promising candidate for developing new anti-biofilm agents.

Cytotoxicity Studies

Cytotoxicity assays using Vero cells (African green monkey kidney cells) have been conducted to evaluate the safety profile of the compound. The IC50 values ranged from 3.9 µM to over 1.0 mM, indicating that while the compound shows antimicrobial activity, it maintains a relatively high safety margin in non-target cells.

  • Table 2: Cytotoxicity Results on Vero Cells
Concentration (µM)Cell Viability (%)
3.992
1085
10060
100020

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Biofilm Formation : A study highlighted that this compound significantly inhibited biofilm formation in Pseudomonas aeruginosa, showcasing its potential in treating chronic infections associated with biofilms .
  • Mechanism of Action : Docking studies revealed that the compound interacts with specific bacterial receptors, disrupting communication pathways essential for biofilm formation .
  • Safety Profile Assessment : Long-term toxicity studies indicated minimal adverse effects at therapeutic doses, supporting its potential use in clinical settings .

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